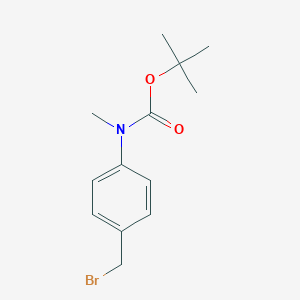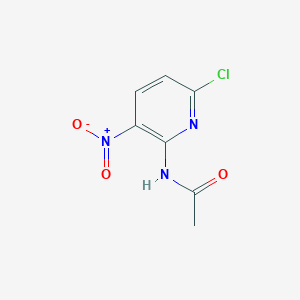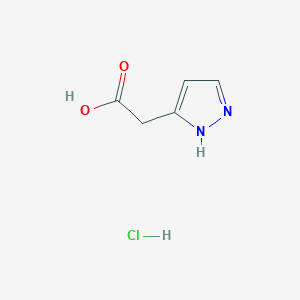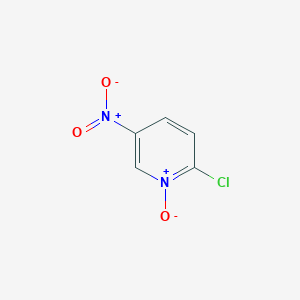
tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate” is a chemical compound with the molecular formula C12H16BrNO2 . It has an average mass of 286.17 Da and a monoisotopic mass of 299.052094 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.17 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Environmental Impacts and Degradation
- Synthetic phenolic antioxidants (SPAs), which share structural motifs with tert-butyl carbamates, are widely used in various industries and have been studied for their environmental presence, human exposure, and toxicity. These studies suggest the importance of developing novel SPAs with low toxicity and environmental impact, implying that research on tert-butyl carbamates could focus on their environmental fate, potential toxicity, and biodegradation mechanisms (Liu & Mabury, 2020).
Bioremediation and Biodegradation
- Research into the biodegradation and bioremediation of methyl tert-butyl ether (MTBE), a compound related to tert-butyl carbamates, indicates that certain microorganisms can degrade MTBE under aerobic conditions, and recent advances have pointed towards potential anaerobic degradation pathways. This suggests that similar compounds, including tert-butyl carbamates, may also be amenable to bioremediation strategies, especially focusing on microbial degradation pathways (Fiorenza & Rifai, 2003).
Catalysis and Organic Synthesis
- Metal cation-exchanged clays have been utilized as catalysts for various organic syntheses, including Friedel-Crafts alkylation, which could be relevant for the synthesis or modification of tert-butyl carbamates. This highlights the potential research application of tert-butyl carbamates in catalysis and organic synthesis, exploring novel catalytic methods or synthesis pathways (Tateiwa & Uemura, 1997).
Environmental Risk Assessment
- The environmental behavior, fate, and toxicity evaluation of fuel additives like MTBE suggest a framework for assessing the environmental risks of similar compounds, including tert-butyl carbamates. Such research could focus on the solubility, mobility, biodegradation potential, and toxicological impact of tert-butyl carbamates in environmental matrices (Xiao-zhang, 2003).
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H314, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is advised to wash with plenty of soap and water .
Mechanism of Action
Target of Action
It is used in the synthesis of various derivatives with potential applications as anti-hiv agents , indicating that it may interact with proteins or enzymes involved in the HIV replication cycle.
Mode of Action
It is used in the synthesis of n-boc-protected anilines , which suggests that it may act as a protecting group in organic synthesis, preventing unwanted reactions at the nitrogen atom during the synthesis of complex molecules.
Biochemical Pathways
It is used in the modification of 4,5,6,7-tetrabromobenzotriazole (tbb) derivatives to generate improved ck2 inhibitors . CK2 is a protein kinase involved in cell growth and proliferation, suggesting that this compound may influence these pathways.
Result of Action
Its use in the synthesis of various derivatives with potential applications as anti-hiv agents suggests that it may have antiviral effects.
properties
IUPAC Name |
tert-butyl N-[4-(bromomethyl)phenyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBCEYQSLOZQTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168830-93-1 |
Source


|
| Record name | 168830-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)


![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)


![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)


![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)
